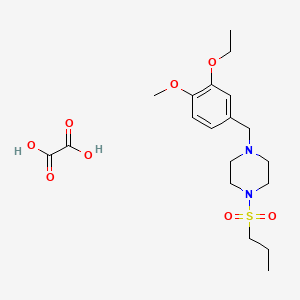
1-(3-ethoxy-4-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(3-ethoxy-4-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as EMBP and is a piperazine derivative that has been synthesized using specific methods.
Wirkmechanismus
The mechanism of action of EMBP is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors that are involved in various cellular processes. EMBP has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in inflammation and neurodegeneration. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
EMBP has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases. Additionally, EMBP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to exhibit anticancer activity by inducing apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EMBP has several advantages for use in lab experiments. It is a highly potent and selective compound that exhibits significant activity at low concentrations. Additionally, EMBP is stable and can be easily synthesized in large quantities. However, one limitation of EMBP is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on EMBP. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of EMBP and to identify its molecular targets. Finally, future studies should investigate the safety and efficacy of EMBP in clinical trials to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
EMBP has been extensively studied for its potential applications in various research fields. It has been shown to exhibit significant activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, EMBP has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S.C2H2O4/c1-4-12-24(20,21)19-10-8-18(9-11-19)14-15-6-7-16(22-3)17(13-15)23-5-2;3-1(4)2(5)6/h6-7,13H,4-5,8-12,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPVYTPQFFGRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)

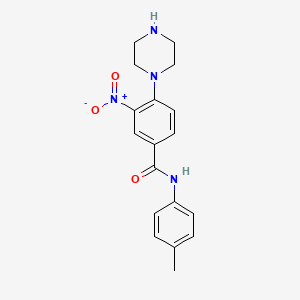
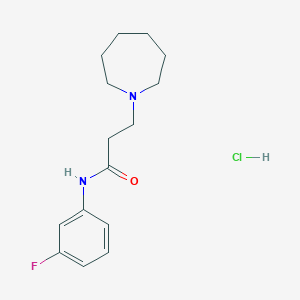
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
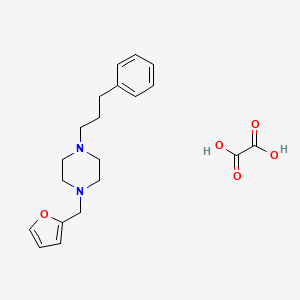
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
![3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)
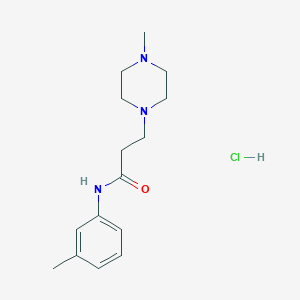
![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)